1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine is a novel piperazine compound designed as a σ1 receptor ligand. [] It stands out for its low lipophilicity, a property that distinguishes it from many existing σ1 receptor ligands. [] This characteristic is particularly relevant for its potential use in brain imaging studies, as discussed in the "Applications" section.
The synthesis of 1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine is described in detail by Ishiwata et al. [] The process involves multiple steps and utilizes readily available starting materials. While the paper by Ishiwata et al. provides the most comprehensive description of the synthesis, other publications mention the use of similar synthetic strategies for related compounds. [, ]
While 1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine itself has not been extensively studied in terms of its reactivity, its synthesis involves several common organic reactions, including alkylation and reduction. [] The presence of the piperazine ring, a common pharmacophore, suggests potential for further chemical modifications to explore structure-activity relationships.
1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine acts as a σ1 receptor agonist, exhibiting high binding affinity for the σ1 receptor. [] The specific molecular interactions responsible for this binding affinity have been investigated using computational modeling techniques. [] These studies provide insights into the potential binding pose of the molecule within the active site of the σ1 receptor.
A key physical property of 1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine is its low lipophilicity, a characteristic that distinguishes it from many other σ1 receptor ligands. [] This property has significant implications for its use in brain imaging, as it readily crosses the blood-brain barrier and exhibits high brain-to-blood ratios. []
The primary application of 1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine explored in scientific research is its use as a radiotracer for positron emission tomography (PET) imaging of σ1 receptors in the brain. [] The radiolabeled version, [18F]1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine, demonstrates high brain uptake and favorable kinetics, making it suitable for in vivo imaging studies. []
Studies using [18F]1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine have shown its potential for investigating the role of σ1 receptors in various neurological and psychiatric disorders. [] For example, ex vivo autoradiography studies using [18F]1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine in senescence-accelerated mice models have revealed reduced binding in brain regions associated with Alzheimer's disease, suggesting potential σ1 receptor dysfunction in this condition. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4